For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on DMT-dC(ac) Phosphoramidite (B1245037): Synthesis, Application, and Core Principles
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite, commonly known as DMT-dC(ac) Phosphoramidite. This key reagent is a fundamental building block in the chemical synthesis of oligonucleotides, which are pivotal in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This document details its chemical properties, the experimental protocol for its use in solid-phase oligonucleotide synthesis, and its role in the production of oligonucleotides that can modulate biological pathways.
Core Properties of DMT-dC(ac) Phosphoramidite
DMT-dC(ac) Phosphoramidite is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. These modifications are crucial for its function in the controlled, stepwise addition of nucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group, preventing unwanted reactions during the coupling step, while the acetyl (ac) group on the exocyclic amine of the cytosine base prevents side reactions. The phosphoramidite group at the 3' position is the reactive moiety that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain.
| Property | Value | References |
| CAS Number | 154110-40-4 | [1][2][3][4][5] |
| Molecular Weight | 771.84 g/mol | [1][3][4][6] |
| Molecular Formula | C₄₁H₅₀N₅O₈P | [1][2][4] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥99.0% (Reversed Phase HPLC) | [1][2] |
| Storage Conditions | -20°C under nitrogen, protected from light | [6] |
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer.[6][7] The process occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[2][7] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[6][8]
1. Detritylation (Deblocking): The cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[1][6] This is typically achieved by treating the support-bound nucleoside with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane.[1][8] The removal of the DMT group yields a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation has a characteristic orange color and its absorbance can be measured to monitor the efficiency of each coupling cycle.[6]
2. Coupling: The next phosphoramidite monomer, in this case, DMT-dC(ac) Phosphoramidite, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT).[4][6] The activated phosphoramidite is then delivered to the column containing the solid support. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[6][8] This reaction is carried out in an anhydrous environment to prevent side reactions.
3. Capping: To prevent the formation of oligonucleotides with missing bases (deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[6][7] This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This step ensures that only the full-length oligonucleotides are extended in the subsequent cycles.
4. Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[1][6] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1] This stabilized phosphate backbone is essential for the integrity of the final oligonucleotide.
This four-step cycle is repeated for each nucleotide to be added to the sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the acetyl group on the cytosine bases and the cyanoethyl groups on the phosphate backbone) are removed in a final deprotection step.[2] For oligonucleotides synthesized with Ac-dC, a fast deprotection can be achieved using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature.[9][10][11]
Application in Modulating Signaling Pathways
Synthetic oligonucleotides, created using building blocks like DMT-dC(ac) Phosphoramidite, are powerful tools for modulating gene expression and, consequently, cellular signaling pathways.[12] These oligonucleotides can be designed as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to target specific messenger RNA (mRNA) molecules.[13][14] By binding to a target mRNA, the synthetic oligonucleotide can either lead to its degradation or physically block its translation into a protein.[13] This targeted reduction in protein expression can be used to study the function of genes within a signaling pathway or to therapeutically downregulate the expression of a disease-causing protein.[12][14]
For example, many cancers are driven by the overexpression of proteins in key signaling pathways that promote cell growth and survival.[12] Synthetic oligonucleotides can be designed to target the mRNA of these oncogenes, leading to a decrease in their protein levels and a reduction in tumor growth.[14]
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA寡核苷酸合成 [sigmaaldrich.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biostate.ai [biostate.ai]
